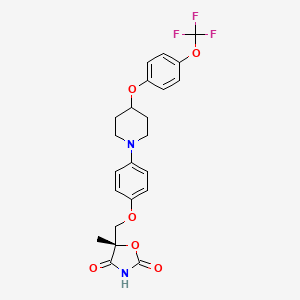
Delamanid metabolite M8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Delamanid metabolite M8 is one of the eight metabolites produced by the cleavage of the imidazooxazole moiety of delamanid, a novel anti-tuberculosis drug. Delamanid is primarily used to treat multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The metabolite M8 is formed in the plasma after repeated oral administration of delamanid .
Vorbereitungsmethoden
The preparation of delamanid metabolite M8 involves the metabolic cleavage of the imidazooxazole moiety of delamanid. This process is catalyzed by plasma albumin in vitro . The synthetic routes and reaction conditions for the industrial production of delamanid and its metabolites are complex and involve multiple steps, including hydroxylation and oxidation reactions .
Analyse Chemischer Reaktionen
Delamanid metabolite M8 undergoes various chemical reactions, including:
Oxidation: The hydroxylation of the oxazole moiety of delamanid leads to the formation of M8.
Reduction: Delamanid can be reduced to form different metabolites, including M8.
Substitution: The imidazooxazole moiety of delamanid can undergo substitution reactions to form M8.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes, particularly CYP3A4, which play a significant role in the oxidation process . The major products formed from these reactions are various metabolites, including M8, which is one of the primary metabolites of delamanid .
Wissenschaftliche Forschungsanwendungen
Delamanid metabolite M8 has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of delamanid metabolite M8 involves the inhibition of mycolic acid synthesis in the bacterial cell wall. Delamanid and its metabolites, including M8, inhibit the synthesis of methoxy- and keto-mycolic acids through the F420 coenzyme mycobacteria system, leading to the generation of nitrous oxide . This disruption of the mycolic acid biosynthesis pathway ultimately results in the elimination of Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
Delamanid metabolite M8 can be compared with other similar compounds, such as:
Pretomanid: Another nitroimidazole derivative used to treat MDR-TB and XDR-TB.
Bedaquiline: A diarylquinoline used in combination with delamanid for the treatment of MDR-TB.
Isoniazid: A first-line anti-tuberculosis drug that inhibits mycolic acid synthesis.
The uniqueness of this compound lies in its specific metabolic pathway and its role in the inhibition of mycolic acid synthesis through the F420 coenzyme mycobacteria system .
Eigenschaften
CAS-Nummer |
1202876-00-3 |
|---|---|
Molekularformel |
C23H23F3N2O6 |
Molekulargewicht |
480.4 g/mol |
IUPAC-Name |
(5S)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C23H23F3N2O6/c1-22(20(29)27-21(30)34-22)14-31-16-4-2-15(3-5-16)28-12-10-18(11-13-28)32-17-6-8-19(9-7-17)33-23(24,25)26/h2-9,18H,10-14H2,1H3,(H,27,29,30)/t22-/m0/s1 |
InChI-Schlüssel |
GRRLCOLFIQJMNI-QFIPXVFZSA-N |
Isomerische SMILES |
C[C@@]1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Kanonische SMILES |
CC1(C(=O)NC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



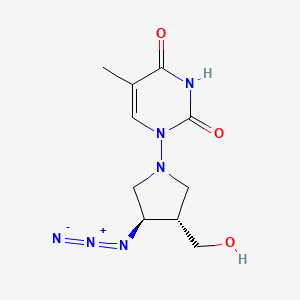
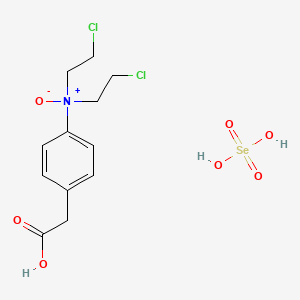
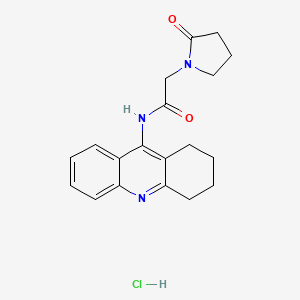
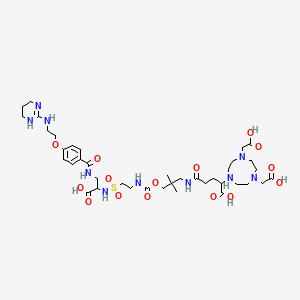

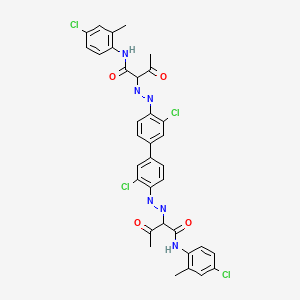
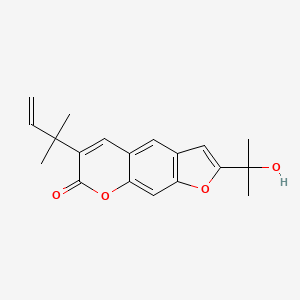
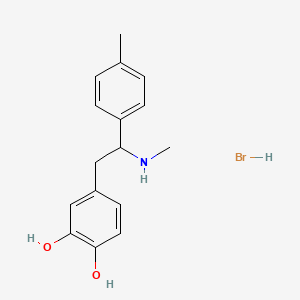
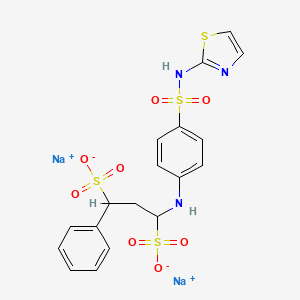
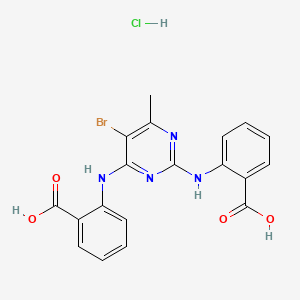
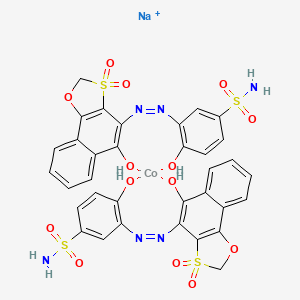
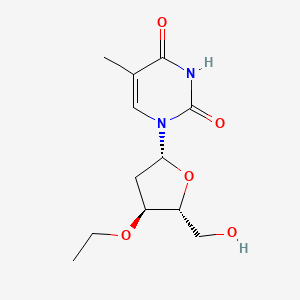
![6-chloro-2-[(1,3-dimethylimidazo[4,5-b]quinoxalin-3-ium-2-yl)methyl]-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate](/img/structure/B12784382.png)
